molecular formula C23H27N B14515049 4-[2-(4-Octylphenyl)ethenyl]benzonitrile CAS No. 62731-35-5

4-[2-(4-Octylphenyl)ethenyl]benzonitrile

Cat. No.: B14515049
CAS No.: 62731-35-5
M. Wt: 317.5 g/mol
InChI Key: QXXCKVBTCUNXDD-UHFFFAOYSA-N
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Description

4-[2-(4-Octylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C22H25N It is a derivative of benzonitrile, where the benzene ring is substituted with an ethenyl group and an octylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Octylphenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Octylphenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

4-[2-(4-Octylphenyl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Octylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Octylphenyl)ethynyl]benzonitrile: Similar structure but with an ethynyl group instead of an ethenyl group.

    4-Cyanostyrene: A simpler compound with a vinyl group instead of the octylphenyl group.

Uniqueness

4-[2-(4-Octylphenyl)ethenyl]benzonitrile is unique due to the presence of both the octylphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

62731-35-5

Molecular Formula

C23H27N

Molecular Weight

317.5 g/mol

IUPAC Name

4-[2-(4-octylphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C23H27N/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)13-14-22-15-17-23(19-24)18-16-22/h9-18H,2-8H2,1H3

InChI Key

QXXCKVBTCUNXDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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